![molecular formula C10H12O2 B2406368 Spiro[4.5]dec-2-ene-1,4-dione CAS No. 124015-71-0](/img/structure/B2406368.png)
Spiro[4.5]dec-2-ene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[4.5]dec-2-ene-1,4-dione is a chemical compound with the CAS Number: 124015-71-0 . It has a molecular weight of 164.2 .
Synthesis Analysis
The synthesis of spirocyclic compounds like this compound has been achieved through asymmetric alkylation and reduction using C2-symmetric cycloalkane-1,2-diols as a chiral auxiliary .Molecular Structure Analysis
The InChI Code for this compound is 1S/C10H12O2/c11-8-4-5-9(12)10(8)6-2-1-3-7-10/h4-5H,1-3,6-7H2 .Physical And Chemical Properties Analysis
This compound has a melting point range of 86-91°C .Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis
Spiro[4.5]dec-2-ene-1,4-dione has been utilized in enantioselective synthesis processes. For example, Chitkul et al. (1994) demonstrated the preparation of spiro[4.5]dec-2-ene-1,6-diones with moderate to high enantiomeric purities via asymmetric allylation of enamines and ketal derivatives formed from keto-esters, followed by carbanionic cyclization processes (Chitkul et al., 1994).
Facial Selectivity in Nucleophilic Reactions
The compound also shows potential in controlling facial selectivity in nucleophilic reactions. Liu and Burnell (1994) found that Spiro[4.5]dec-7-ene-1,4-dione and its derivatives favored nucleophilic carbonyl attack on the face syn to the double bond, indicating stereoelectronic control (Liu & Burnell, 1994).
Catalysis in Chemical Reactions
The compound plays a role in catalysis as well. Li et al. (2013) described a phosphine-catalyzed [4 + 2] annulation of γ-substituted allenoates with 2-arylidene-1H-indene-1,3(2H)-diones. This reaction, involving Spiro[4.5]dec-6-ene skeletons, showcased a new application of γ-substituted allenoates (Li et al., 2013).
Construction of Spirocyclic Compounds
This compound is instrumental in the construction of spirocyclic compounds. Suemune et al. (1994) achieved enantio- and diastereo-selective synthesis of spirocyclic diones, including Spiro[4.5]decane-1,6-dione, using asymmetric alkylation and reduction (Suemune et al., 1994).
Polymerization and Toughening Applications
In polymer science, Jing and Hillmyer (2008) utilized derivatives of this compound for toughening polylactide. They synthesized (6S)-3-Methylene-6-methyl-1,4-dioxane-2,5-dione from L-lactide and used it as a dienophile in Diels-Alder reactions to create spirocyclic compounds for enhancing polymer toughness (Jing & Hillmyer, 2008).
X-Ray Crystallography Applications
Janardhanam et al. (1993) synthesized spirodiones, including Spiro bicyclo (5,4) dec-2-ene-3-methyl-1,6-dione, from 2-acetyl cycloalkanone and conducted a single-crystal X-ray crystallographic study to establish their structures (Janardhanam et al., 1993).
Eigenschaften
IUPAC Name |
spiro[4.5]dec-2-ene-1,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c11-8-4-5-9(12)10(8)6-2-1-3-7-10/h4-5H,1-3,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDPILJSWFCJMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=O)C=CC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
124015-71-0 |
Source


|
| Record name | spiro[4.5]dec-2-ene-1,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dimethylphenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2406285.png)
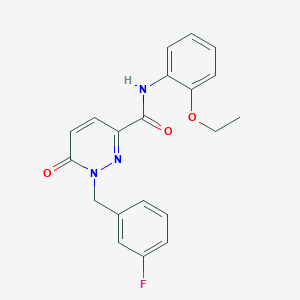
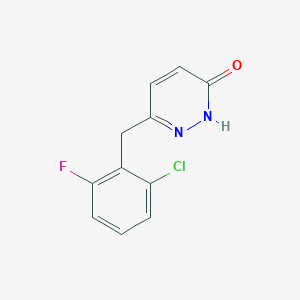

![6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2406293.png)
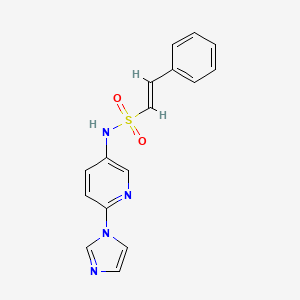
![2-amino-4-(2,3-dichlorophenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2406296.png)
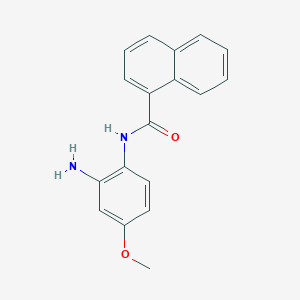


![4-[2-(1H-Benzoimidazol-2-ylsulfanyl)-acetylamino]-benzoic acid methyl ester](/img/structure/B2406303.png)
![2-{[(4-Chloro-2-methylphenyl)amino]methyl}-1h-isoindole-1,3(2h)-dione](/img/structure/B2406306.png)
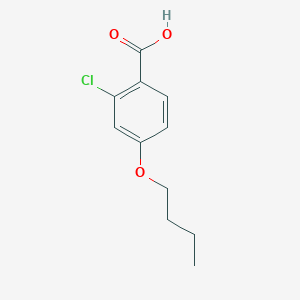
![3-[(E)-2-[(2-chlorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one](/img/structure/B2406308.png)